Arylomycin B2 -

Arylomycin B2

Catalog Number: EVT-1580682
CAS Number:
Molecular Formula: C42H59N7O13
Molecular Weight: 870 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arylomycin B2 is a natural product found in Streptomyces with data available.
Overview

Arylomycin B2 is a member of the arylomycin class of natural product antibiotics, which are known for their ability to inhibit bacterial type I signal peptidases. This compound has garnered attention due to its potential therapeutic applications in combating antibiotic-resistant bacterial infections. The arylomycins, including Arylomycin B2, are characterized by their unique structural features and mechanisms of action that differentiate them from other antibiotic classes.

Source

The arylomycins were first identified from the fermentation products of Nocardia species and have been studied extensively since their discovery. Arylomycin B2 is a specific analog that has been synthesized and characterized for its antibacterial properties and efficacy against various bacterial strains.

Classification

Arylomycin B2 belongs to the broader category of lipoglycopeptide antibiotics. These compounds are distinguished by their complex structures, which typically include a peptide backbone with lipid modifications that enhance their antibacterial activity.

Synthesis Analysis

Methods

The synthesis of Arylomycin B2 involves several key steps that leverage advanced organic chemistry techniques. One notable method is the total synthesis approach, which allows for the construction of the complex molecular architecture characteristic of arylomycins.

  • Total Synthesis: This method typically employs strategies such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds essential for building the arylomycin framework. The synthesis often begins with simpler precursors that are progressively modified through various reactions to construct the final compound.

Technical Details

The synthesis process includes:

  • Acylation: The initial step often involves acylating a tripeptide with fatty acyl chlorides to introduce lipid components.
  • Coupling Reactions: Subsequent coupling reactions involving amino acids or dipeptides are used to elongate the peptide chain.
  • Deprotection: Protecting groups are selectively removed at different stages to yield the active pharmaceutical ingredient.

These methods have been optimized to improve yield and reduce the number of steps required for synthesis, which is crucial for large-scale production.

Molecular Structure Analysis

Structure

Arylomycin B2 has a complex molecular structure characterized by:

  • Peptide Backbone: Comprising multiple amino acids linked by peptide bonds.
  • Lipid Tail: A fatty acid chain that enhances membrane permeability and antibacterial activity.
  • Functional Groups: Various hydroxyl and amine groups that contribute to its biological activity.

Data

The molecular formula of Arylomycin B2 is typically represented as C₁₉H₃₃N₃O₇S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Structural analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provides detailed insights into its conformation and stereochemistry.

Chemical Reactions Analysis

Reactions

The chemical reactivity of Arylomycin B2 can be attributed to its functional groups, which participate in various biochemical interactions. Key reactions include:

  • Signal Peptidase Inhibition: Arylomycin B2 binds to bacterial type I signal peptidases, blocking their activity and disrupting protein secretion pathways.
  • Hydrolysis: The presence of ester bonds in its structure may lead to hydrolytic cleavage under certain conditions, impacting stability.

Technical Details

The binding affinity and inhibition kinetics are assessed through enzyme assays, providing quantitative data on its effectiveness against specific bacterial targets. The structural orientation during binding is crucial for understanding how modifications can enhance or diminish activity.

Mechanism of Action

Process

Arylomycin B2 exerts its antibacterial effects primarily through:

  • Inhibition of Signal Peptidase Activity: By binding to the active site of signal peptidases, Arylomycin B2 prevents the cleavage of signal peptides necessary for proper protein localization in bacteria.
  • Disruption of Protein Secretion: This inhibition leads to an accumulation of unprocessed proteins within bacterial cells, ultimately resulting in cell death.

Data

Studies indicate that Arylomycin B2 demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, albeit with varying degrees of effectiveness depending on the specific strain and resistance mechanisms present.

Physical and Chemical Properties Analysis

Physical Properties

Arylomycin B2 typically exhibits:

  • Solubility: Moderate solubility in water and organic solvents due to its amphiphilic nature.
  • Stability: Stability under physiological conditions but may degrade in extreme pH environments or upon prolonged exposure to light.

Chemical Properties

Chemical properties include:

  • pKa Values: Reflecting its acidic or basic nature depending on functional group protonation states.
  • Melting Point: Specific melting point data can vary based on purity but generally indicates a crystalline solid state.

Relevant analyses often involve high-performance liquid chromatography for purity assessment and characterization.

Applications

Scientific Uses

Arylomycin B2 has significant potential in various scientific applications:

  • Antibacterial Research: It serves as a model compound for studying mechanisms of antibiotic resistance and developing new therapeutic agents.
  • Pharmaceutical Development: Its unique structure provides insights into designing novel antibiotics that can overcome existing resistance mechanisms in pathogenic bacteria.
  • Biochemical Studies: Used in research focused on protein secretion pathways in bacteria, contributing to a better understanding of microbial physiology.
Biosynthesis and Discovery of Arylomycin B2

1.1. Streptomyces spp. as the Biosynthetic Source

Arylomycin B2 is a naturally occurring lipopeptide antibiotic produced by soil-dwelling actinobacteria of the genus Streptomyces. Initial isolation was reported from Streptomyces sp. Tü 6075 (Cape Coast, Ghana), with subsequent identification in strains like Streptomyces roseosporus and Streptomyces sp. HCCB10043 [1] [8]. The biosynthesis is governed by a conserved gene cluster (ary) encoding non-ribosomal peptide synthetases (NRPSs) and tailoring enzymes. Key steps include:

  • NRPS Assembly: The core hexapeptide (D-N-methylserine₂-D-alanine₃-glycine₄-N-methyl-4-hydroxyphenylglycine₅-L-alanine₆-tyrosine₇) is assembled by modular NRPS enzymes (AryA, AryB) [1].
  • Cytochrome P450 Catalysis: The enzyme AryC (a cytochrome P450 monooxygenase) catalyzes the biaryl cross-linking between MeHpg5 and Tyr7, forming the macrocyclic scaffold essential for bioactivity [1] [6]. Genetic inactivation of aryC abolishes arylomycin production and yields inactive linear lipopentapeptides [1].
  • Nitration & Lipidation: A dedicated nitrase (unidentified) modifies Tyr7 to 3-nitrotyrosine in arylomycin B2. The N-terminus is acylated with C₁₁–C₁₅ fatty acids (e.g., iso-C₁₅) via a condensation domain [8] [9].

Table 1: Key Biosynthetic Genes in Arylomycin B2 Production

GeneFunctionEffect of Inactivation
aryA/BNRPS assemblyLoss of peptide backbone synthesis
aryCBiaryl bond formationLinear lipopentapeptides; loss of antibacterial activity [1]
Nitrase*Tyrosine nitrationArylomycin A series production (non-nitrated)

Evolutionary Significance of Nitro Substitution in Biaryl-Bridged Lipopeptides

The defining structural feature of arylomycin B2 is a meta-nitro group on the tyrosine residue of its biaryl bridge. This modification distinguishes it from the A series (non-nitrated) and lipoglycopeptides (glycosylated). Evolutionary drivers for this nitro group include:

  • Bioactivity Optimization: Nitration enhances antibacterial spectrum against specific Gram-positive pathogens. Synthetic arylomycin B-C16 (C₁₆ lipid tail) shows 16-fold greater activity against Streptococcus agalactiae (MIC = 8 µg/mL) compared to arylomycin A-C16 (MIC >128 µg/mL) [2].
  • Resistance Avoidance: Nitro substitution alters steric and electronic interactions with signal peptidase I (SPase). While both A and B series are inhibited by SPases with a resistance-conferring proline residue (e.g., Staphylococcus aureus Pro29), the nitro group may enable tighter binding to variant SPases in some streptococci [2] [6].
  • Ecological Adaptability: Nitro groups are rare in natural products due to biosynthetic costs. Its retention in arylomycin B suggests selective pressure in niche environments where activity against Rhodococcus equi or Streptococcus pyogenes (MICs 16–32 µg/mL) provides competitive advantage [2] [5].

Table 2: Biological Impact of Nitro Substitution in Arylomycin B2

Bacterial StrainArylomycin A-C16 MIC (µg/mL)Arylomycin B-C16 MIC (µg/mL)Activity Change
Staphylococcus epidermidis0.250.25Unchanged
Streptococcus agalactiae>128816-fold increase [2]
Rhodococcus equi16322-fold decrease

Comparative Analysis of Arylomycin A/B Series Biosynthetic Pathways

Arylomycin A and B series share core biosynthetic machinery but diverge in post-assembly modifications:

  • Common Pathway:
  • NRPS-mediated assembly of the hexapeptide backbone.
  • AryC-catalyzed biaryl macrocyclization.
  • N-terminal acylation with fatty acids (C₁₁–C₁₅) [1] [8].

  • Divergent Modifications:

  • Arylomycin A: Lacks nitro group; Tyr7 remains unmodified.
  • Arylomycin B: Requires nitration at Tyr7 after macrocyclization. The nitrase remains unidentified but is hypothesized to act late in biosynthesis [6] [8].
  • Lipid Tail Variability: Both series exhibit lipid tail heterogeneity (e.g., n-, iso-, anteiso-C₁₅), but B series compounds show higher abundance of branched chains, potentially improving membrane insertion [8].

  • Functional Consequences:

  • Nitration does not universally enhance activity. Against Rhodococcus opacus, arylomycin A2 (MIC = 1 µg/mL) outperforms B2 (MIC = 4 µg/mL) [2].
  • Both series lose activity if macrocyclization is disrupted, confirming the biaryl bridge is indispensable for SPase binding [1] [6].

Table 3: Biosynthetic and Functional Comparison of Arylomycin A2 vs. B2

FeatureArylomycin A2Arylomycin B2
Tyrosine ModificationNonemeta-Nitro group
Key Biosynthetic EnzymeAryC (biaryl bond)AryC + Nitrase
Activity vs. S. agalactiaeInactive (MIC >128 µg/mL)Active (MIC 8 µg/mL) [2]
Activity vs. S. epidermidisHigh (MIC 0.25 µg/mL)High (MIC 0.25 µg/mL)
Representative Producer StrainStreptomyces sp. Tü 6075Streptomyces roseosporus

Properties

Product Name

Arylomycin B2

IUPAC Name

(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-4-nitro-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

Molecular Formula

C42H59N7O13

Molecular Weight

870 g/mol

InChI

InChI=1S/C42H59N7O13/c1-23(2)13-11-9-7-8-10-12-14-34(52)47(5)32(22-50)40(57)44-24(3)38(55)43-21-35(53)48(6)36-27-15-16-33(51)28(20-27)29-17-26(19-31(37(29)54)49(61)62)18-30(42(59)60)46-39(56)25(4)45-41(36)58/h15-17,19-20,23-25,30,32,36,50-51,54H,7-14,18,21-22H2,1-6H3,(H,43,55)(H,44,57)(H,45,58)(H,46,56)(H,59,60)/t24-,25+,30?,32-,36?/m1/s1

InChI Key

WFBZGMGSCAVZTQ-LTQNGAKSSA-N

Synonyms

arylomycin A2
arylomycin B2

Canonical SMILES

CC1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

Isomeric SMILES

C[C@H]1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

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